2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(16-20-13-5-1-2-6-14(13)24-16)21-9-3-4-12(10-21)23-15-7-8-18-11-19-15/h1-2,5-8,11-12H,3-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREPDNBXTLWANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3S2)OC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced by reacting the benzothiazole derivative with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Incorporation of the Pyrimidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Pyrimidine halides, bases like triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of halide groups with nucleophiles.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits several promising biological properties:
- Anticancer Activity : Several studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown moderate to potent activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines, suggesting that the compound may have potential as an anticancer agent .
- Antimicrobial Properties : Compounds containing benzothiazole and piperidine frameworks have been reported to possess antimicrobial activities. The synthesis of benzimidazole-pyrazole hybrids has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that modifications of the benzothiazole structure could enhance antimicrobial efficacy .
- Anti-inflammatory Effects : Some derivatives of benzothiazole have been studied for their anti-inflammatory properties. The presence of specific substituents has been correlated with increased activity, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
Case Studies
Several case studies highlight the applications and efficacy of similar compounds:
- Study on Anticancer Activity : A library of benzothiazole-piperazine derivatives was synthesized and tested against multiple cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity, establishing a structure-activity relationship that could guide future drug design .
- Antimicrobial Screening : Research involving benzimidazole-pyrazole hybrids showed significant antimicrobial activity against various pathogens, with some compounds outperforming established antibiotics in terms of minimum inhibitory concentration (MIC). This suggests that structural modifications could yield more effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-[3-(pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole, we compare it with structurally or functionally related compounds, focusing on molecular features, bioactivity, and intermolecular interactions.
Table 1: Structural and Functional Comparison
Key Findings
Bioactivity :
- The benzothiazole core is a critical scaffold for antiparasitic activity. For example, 2-(benzylsulfonyl)-1,3-benzothiazole exhibits potent activity against Schistosoma mansoni larvae and adult worms (low µM IC50) . By analogy, the pyrimidinyloxy-piperidine substituent in the target compound may enhance binding to parasitic targets (e.g., thioredoxin glutathione reductase) through additional H-bonding or π-stacking.
- In contrast, the pyridine-isoxazole hybrid lacks a benzothiazole core but retains antiparasitic efficacy, suggesting that nitrogen-rich heterocycles are broadly favorable for schistosomicidal activity .
Structural and Interaction Differences :
- Substituent Effects : The piperidine-carbonyl group in the target compound may improve solubility and membrane permeability compared to the benzylsulfonyl group in 2-(benzylsulfonyl)-1,3-benzothiazole. However, the bulkier pyrimidinyloxy moiety could reduce metabolic stability .
- Intermolecular Interactions : The target compound’s pyrimidine ring enables π-π stacking with aromatic residues in biological targets, whereas the nitro-isoxazole in [2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]pyridine relies on electrophilic interactions for covalent binding .
Synthetic Utility :
- The piperidine-carbonyl motif, as seen in (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate , facilitates crystal lattice stabilization via C-H···π and H-bonding. This suggests that the target compound may form stable crystalline phases, aiding in formulation.
Biological Activity
2-[3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole core linked to a piperidine moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 316.37 g/mol. The presence of the pyrimidine and piperidine rings may contribute to its pharmacological properties.
Research indicates that the compound acts primarily through modulation of specific biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Receptor Modulation : It may function as an antagonist or agonist at various receptors, including those involved in neurotransmission and immune response.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar compounds within the same class. For instance, derivatives with structural similarities have demonstrated significant activity against viral replication, with EC50 values ranging from 5–28 μM against respiratory syncytial virus (RSV) . Though specific data on this compound is limited, its structural analogs suggest a promising antiviral profile.
Anticancer Properties
The compound's benzothiazole structure is associated with anticancer activity. Compounds in this class have been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. For example, benzothiazole derivatives have shown selective cytotoxicity against various cancer cell lines, indicating that modifications to the benzothiazole core can enhance potency .
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Study on PPARδ Agonists : Research on related piperidinyl-benzothiazole derivatives revealed their role as potent PPARδ agonists, which are promising for metabolic syndrome treatments . Although not directly tested, it suggests that our compound may similarly engage with PPAR pathways.
- Enzyme Inhibition Studies : Inhibitors derived from piperidine structures have shown effectiveness against soluble epoxide hydrolase, leading to reduced inflammation markers in vivo . This supports the hypothesis that this compound could exhibit similar properties.
Data Table: Biological Activities and EC50 Values
Q & A
Q. Advanced
- Molecular docking : Predict binding poses in target proteins (e.g., PARP-1 or EGFR) using software like Schrödinger Suite. For instance, pyrimidine-oxygen interactions with catalytic lysine residues in kinases can guide scaffold optimization .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- MD simulations : Evaluate conformational flexibility of the piperidine-carbonybenzothiazole linkage under physiological conditions (e.g., solvation effects) . Cross-validation with experimental data (e.g., X-ray crystallography in ) is critical to refine models.
What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of benzothiazole derivatives?
Q. Advanced
- Rodent models : Alloxan-induced diabetic rats for antidiabetic activity (e.g., monitoring blood glucose reduction post-administration) .
- Pharmacokinetics : Administer compounds intravenously/orally to determine bioavailability (e.g., AUC₀–24h) and metabolism (LC-MS/MS plasma analysis). Piperidine-containing derivatives may require CYP450 inhibition assays due to hepatic metabolism risks .
- Toxicity profiling : Acute toxicity studies (OECD 423) and histopathological examinations of liver/kidney tissues to identify dose-limiting effects .
How can researchers resolve discrepancies in catalytic efficiency reported across synthetic protocols for benzothiazole derivatives?
Advanced
Contradictions in catalytic performance (e.g., ZnFe₂O₄ vs. homogeneous catalysts) require:
- Controlled comparative studies : Replicate reactions under identical conditions (solvent, temperature, substrate ratio) to isolate catalyst effects .
- Kinetic analysis : Determine turnover frequency (TOF) and activation energy (Eₐ) via Arrhenius plots to quantify efficiency .
- Surface characterization : For heterogeneous catalysts, use BET surface area analysis and TEM to correlate activity with particle size/morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
